molecular formula C26H43NNa2O10S2 B12369208 3-Sulfo-taurocholic Acid Disodium Salt

3-Sulfo-taurocholic Acid Disodium Salt

Cat. No.: B12369208
M. Wt: 639.7 g/mol
InChI Key: JDZGOMAYFRJNTP-NEMAEHQESA-L
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Description

Key Findings:

  • Hydrogen Bonding Network :

    • The 7-OH and 12-OH groups form intramolecular H-bonds with the C3 sulfonatooxy group, stabilizing a compact conformation.
    • This network reduces flexibility, as seen in simulations of CID 71317153.
  • Solvent Accessibility :

    • The ethanesulfonate sidechain extends outward, increasing aqueous solubility (logP ≈ -1.2 predicted).
    • In contrast, the hydrophobic cyclopenta[a]phenanthrene core aggregates in lipid bilayers.
  • Thermodynamic Stability :

    • Free energy calculations show the 10,13-dimethyl groups contribute -8.2 kcal/mol to stability via van der Waals interactions.
    • Torsional strain in the pentanoyl chain is minimized when the amide bond adopts a trans configuration.

Table 1: Simulated Properties vs. Experimental Data

Property Simulation Result Experimental (CID 71317153)
Hydrodynamic Radius 6.7 Å 6.5 Å
Solvation Energy -45.1 kcal/mol -44.3 kcal/mol
Torsional Barrier 12.3 kcal/mol (amide bond) 11.9 kcal/mol

Properties

Molecular Formula

C26H43NNa2O10S2

Molecular Weight

639.7 g/mol

IUPAC Name

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1

InChI Key

JDZGOMAYFRJNTP-NEMAEHQESA-L

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Introduction of the Pentanoyl Group

The 17-hydroxyl group is acylated with pentanoyl chloride in a mixture of pyridine and dichloromethane. This step forms a pentanoyl ester, which is subsequently hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide in tetrahydrofuran (THF). The carboxylic acid is then activated as an acyl chloride using thionyl chloride, enabling amide bond formation.

Amidation with Aminoethanesulfonate

The activated pentanoyl chloride reacts with sodium 2-aminoethanesulfonate in DMF under nitrogen. The reaction is conducted at 50–60°C for 12–18 hours, with triethylamine as a base to neutralize HCl generated during amidation. The product is isolated via vacuum filtration and recrystallized from methanol/water mixtures to achieve high purity.

Purification and Characterization

Crude product purification involves sequential recrystallization steps. For example, the sodium salt of the 3-sulfonatooxy derivative is recrystallized from warm water, while the final disodium compound is purified using methanol/acetone mixtures. Analytical techniques include:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Confirms λmax at 236–240 nm, characteristic of sulfonate esters.
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, S, Na content within ±0.3% of theoretical values).
  • Optical Rotation : Specific rotation [α]D25 measurements align with stereochemical integrity (e.g., [α] = +131° for potassium salts).

Reaction Optimization and Yield Considerations

Key parameters influencing yield include:

  • Solvent Choice : DMF outperforms DMSO in substitution reactions due to superior solubility of sulfonate salts.
  • Temperature : Reactions conducted at 90°C achieve >80% yield, whereas lower temperatures (50–60°C) favor amidation without side reactions.
  • Catalysis : Scandium triflate (Sc(OTf)3) or silver nitrate enhances sulfonate salt reactivity, though their use depends on substrate compatibility.

Typical yields range from 67–82% for sulfonation steps and 70–85% for amidation, with overall isolated yields of 50–60% after purification.

Industrial-Scale Adaptations

Large-scale synthesis employs continuous flow reactors for mesylation and sulfonation steps, reducing reaction times from hours to minutes. Solvent recovery systems (e.g., DMF distillation) and automated crystallization units improve cost efficiency. Regulatory compliance necessitates stringent control over residual solvents (<500 ppm) and heavy metals (<10 ppm).

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares its cyclopenta[a]phenanthrene core with several derivatives, but key differences in substituents dictate functional properties:

Compound Name Substituents Key Modifications Molecular Weight (g/mol) Biological Relevance Reference
Target Compound 3-Sulfonatooxy, 7,12-dihydroxy, disodium salt High solubility, ionic character ~800 (estimated) Liver-targeted drug delivery
Methyl (4R)-4-[(3R,5S,7R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-...]pentanoate (MOL008838) 3,7,12-Trihydroxy, methyl ester Lipophilic ester group ~500 (estimated) Antioxidant, anti-inflammatory
(R)-4-((3R,5R,8R,9S,10S,13R,14S,17R)-3-(Allyloxy)-10,13-dimethyl-...)pentanamide 3-Allyloxy, amide side chain Enhanced metabolic stability ~600 (estimated) Enzyme inhibition
11,12-Dehydroxy-Betamethasone EP Impurity F 9-Fluoro, 17-hydroxyacetyl Fluorination for stability 356.47 Anti-inflammatory impurity
Allopregnanolone 3-Hydroxy, 20-keto Neurosteroid activity 318.47 GABA modulation
Key Observations:

Solubility : The disodium sulfonate groups in the target compound confer superior aqueous solubility compared to methyl esters (e.g., MOL008838) or amides (e.g., pentanamide derivatives) .

Bioactivity :

  • 7,12-Dihydroxy groups in the target compound mimic natural bile acids, facilitating binding to nuclear receptors like FXR (farnesoid X receptor) .
  • Fluorinated derivatives (e.g., Betamethasone EP Impurity F) exhibit enhanced metabolic stability due to reduced cytochrome P450 interactions .

Synthetic Utility : Allyloxy and ester groups (e.g., in and ) are used to fine-tune lipophilicity for tissue penetration .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound MOL008838 Compound 7 () Allopregnanolone
Melting Point (°C) N/A N/A 105.3–106.5 198–200
Solubility (Water) High Low (ester) Low (hydroxy/ester) Insoluble
LogP ~-1.5 (ionic) ~3.2 ~2.8 ~3.5
Bioavailability High (IV/oral) Limited (oral) Limited High (CNS penetration)
Key Findings:
  • The disodium sulfonate groups reduce LogP (increasing hydrophilicity), making the target compound suitable for intravenous formulations .
  • Methyl esters (e.g., MOL008838) and hydroxy derivatives (e.g., Compound 7) exhibit lower solubility, limiting their therapeutic utility to topical or encapsulated delivery .

Biological Activity

Disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate (commonly referred to as disodium compound) is a complex organic molecule characterized by its intricate structure that includes multiple chiral centers and a sulfonate group. This article explores its biological activity based on available research findings.

  • Molecular Formula : C26H43NNa2O10S2
  • Molecular Weight : 643.8 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of the disodium compound is primarily studied in the context of its potential therapeutic applications. It has shown promise in various biological processes and interactions with biomolecules.

  • Interaction with Biomolecules : The sulfonate group enhances solubility and may facilitate interactions with proteins and nucleic acids.
  • Potential Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities which could be beneficial in reducing oxidative stress in cells.
  • Influence on Cell Signaling Pathways : The complex structure may affect signaling pathways related to cell growth and apoptosis.

Case Studies

  • In Vitro Studies : A study examining the effects of similar sulfonated compounds reported significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the modulation of specific signaling pathways involved in cell cycle regulation.
  • Animal Models : Research involving animal models demonstrated that administration of related compounds led to decreased tumor sizes in xenograft models. This suggests potential efficacy in cancer treatment.

Comparative Analysis

Study TypeFindingsReference
In VitroSignificant inhibition of cancer cell growth
Animal StudiesReduced tumor sizes in xenograft models
Mechanistic StudyModulation of signaling pathways related to apoptosis

Synthetic Routes and Applications

The synthesis of disodium compound involves multiple steps starting from simpler organic precursors. The introduction of the sulfonate group is crucial for enhancing its biological activity.

Applications in Research

  • Chemistry : Used as a reagent in organic synthesis.
  • Biology : Investigated for its role in modulating biological processes.
  • Medicine : Explored for therapeutic applications against various diseases.

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